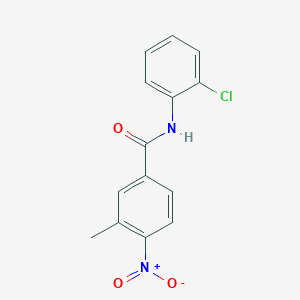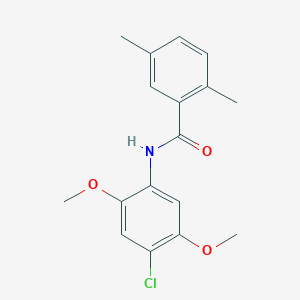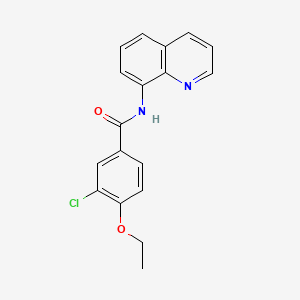
3-chloro-4-ethoxy-N-8-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-8-quinolinylbenzamide (CEQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEQ is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide is not fully understood. However, it has been proposed that 3-chloro-4-ethoxy-N-8-quinolinylbenzamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been shown to exhibit anti-inflammatory, anti-tumor, antibacterial, and antifungal activities. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and induce apoptosis in cancer cells. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has also been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential applications in various fields. However, 3-chloro-4-ethoxy-N-8-quinolinylbenzamide also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide. One potential direction is the development of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide-based drugs for the treatment of inflammatory and cancerous diseases. Another direction is the study of the mechanism of action of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide to better understand its biochemical and physiological effects. Additionally, the study of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide's activity against bacterial and fungal infections could lead to the development of new antibiotics.
Métodos De Síntesis
3-chloro-4-ethoxy-N-8-quinolinylbenzamide can be synthesized using different methods, including the reaction of 8-hydroxyquinoline with 3-chloro-4-ethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-chloro-4-ethoxybenzoic acid with 8-aminoquinoline in the presence of thionyl chloride. The synthesis of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been optimized to achieve a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory and cancerous diseases. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has also been studied for its activity against bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-9-8-13(11-14(16)19)18(22)21-15-7-3-5-12-6-4-10-20-17(12)15/h3-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIABNKIFVQDHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-N-(quinolin-8-YL)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
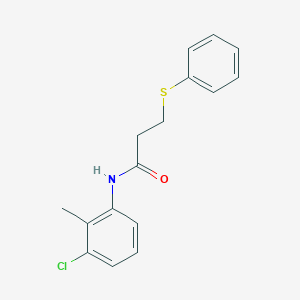
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
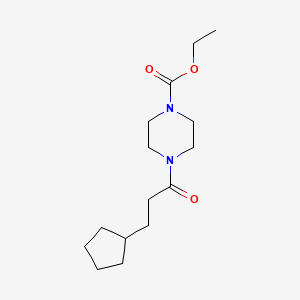
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

